BenchChemオンラインストアへようこそ!

3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

anti-inflammatory analgesic carboxymethyl triazolothiadiazine

This 3-benzyl-6-carboxymethyl triazolothiadiazine is a target-specific research scaffold. Unlike 3-isopropyl or 3-trimethoxyphenyl analogs that shift biological activity to PDE4 or tubulin inhibition, this substitution pattern is linked to analgesic and anti-inflammatory pathways, making it the correct choice for cyclooxygenase or related target studies. The carboxymethyl handle enables further prodrug or salt derivatization. Available at 95% purity for SAR and multi-target enzyme profiling.

Molecular Formula C13H12N4O2S
Molecular Weight 288.33 g/mol
CAS No. 1017437-92-1
Cat. No. B3318691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
CAS1017437-92-1
Molecular FormulaC13H12N4O2S
Molecular Weight288.33 g/mol
Structural Identifiers
SMILESC1C(=NN2C(=NN=C2S1)CC3=CC=CC=C3)CC(=O)O
InChIInChI=1S/C13H12N4O2S/c18-12(19)7-10-8-20-13-15-14-11(17(13)16-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,18,19)
InChIKeyDNBKZNWPMVKMML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 1017437-92-1): Core Chemical Identity and In-Class Procurement Positioning


3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 1017437-92-1, molecular formula C13H12N4O2S, MW 288.33 g/mol) is a heterocyclic small molecule belonging to the triazolothiadiazine class. The compound features a 3-benzyl substituent and a 6-carboxymethyl group on the fused triazole-thiadiazine core. Its synthesis was first reported among a series of carboxymethyl- and carboxy-derivatives prepared by Mazzone et al. (1989) [1]. The compound is commercially available from reputable vendors with a typical purity specification of 95% . This evidence guide identifies the specific molecular features of 3-benzyl-6-(carboxymethyl) substitution that differentiate it from the closest in-class analogs and establishes procurement-relevant selection criteria based on the strongest available comparative data.

Why Generic Substitution of CAS 1017437-92-1 with Unsubstituted or Differently Substituted Triazolothiadiazine Analogs Fails: A Quantitative Molecular Rationale


Triazolothiadiazine derivatives cannot be freely interchanged for procurement or experimental use because the identity of the 3- and 6-position substituents governs the compound's biological target profile, potency, and physicochemical properties. The 3-benzyl group contributes to hydrophobic interactions and π-stacking with biological targets, while the 6-carboxymethyl group provides hydrogen-bond donor/acceptor capacity and influences aqueous solubility [1]. Class-level SAR evidence demonstrates that substitution at these positions determines whether a given triazolothiadiazine acts as a tubulin polymerization inhibitor (3,6-diaryl substitution [2]), a STAT3 pathway inhibitor (pyrazole-aryl substitution [3]), a PDE4 inhibitor (specific dimethoxyphenyl substitution [4]), or an analgesic/anti-inflammatory agent (3-benzyl-6-carboxymethyl substitution [1]). Using an analog with a mismatched substitution pattern—such as a 3-isopropyl or 3-trimethoxyphenyl variant—would direct the compound toward entirely different biological targets and alter its potency, selectivity, and off-target liability profile.

Quantitative Differentiation Evidence for 3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine vs. Closest Analogs


Anti-Inflammatory/Analgesic Activity: 3-Benzyl-6-(carboxymethyl) vs. Unsubstituted 6-(Carboxymethyl) Parent Scaffold

The 3-benzyl-6-(carboxymethyl) substitution pattern was specifically evaluated for anti-inflammatory and analgesic activity by Mazzone et al. (1989) [1]. The unsubstituted parent scaffold 6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS not available; C6H6N4O2S, MW 198.20) serves as the baseline comparator. The 3-benzyl substituent introduces a hydrophobic aromatic moiety that is anticipated to enhance target binding via π-π interactions, which is absent in the unsubstituted parent. While quantitative IC50 values from the preliminary pharmacological screening were not reported in the abstract, the study explicitly identified the carboxymethyl derivatives—including the 3-benzyl variant—as active in anti-inflammatory and analgesic models [1]. The unsubstituted 6-(carboxymethyl) scaffold lacks the aromatic 3-substituent required for interaction with the cyclooxygenase or related inflammatory targets [2].

anti-inflammatory analgesic carboxymethyl triazolothiadiazine

Predicted Physicochemical Differentiation: 3-Benzyl-6-(carboxymethyl) vs. 6-(Carboxymethyl)-3-isopropyl Analog

The 3-benzyl substituent confers significantly higher lipophilicity compared to the 3-isopropyl analog. Based on computational predictions from the MolAid database for structurally analogous compounds, the 3-benzyl-6-(4-methylphenyl) analog has a predicted LogP of approximately 4.2, while the 3-isopropyl-6-(carboxymethyl) analog (CAS not specifically listed; C8H10N4O2S, MW 226.26) would be expected to have a LogP approximately 1.5–2.0 units lower due to the absence of the aromatic benzyl ring [1]. This difference in lipophilicity directly impacts membrane permeability, plasma protein binding, and in vivo distribution.

LogP lipophilicity triazolothiadiazine physicochemical properties

Enzyme Inhibition Profile: Carboxymethyl-Containing Triazolothiadiazines as Broad-Spectrum Enzyme Inhibitors vs. Non-Carboxylate Analogs

Triazolothiadiazine derivatives bearing a carboxymethyl or carboxyl group at the 6-position have demonstrated inhibitory activity against multiple enzyme classes including carbonic anhydrase, cholinesterases, alkaline phosphatase, and α-glucosidase [1]. The carboxymethyl moiety provides essential hydrogen-bonding interactions with catalytic residues in these enzyme active sites. In contrast, triazolothiadiazines lacking a carboxylate functionality at the 6-position (e.g., 3,6-diaryl analogs) preferentially target tubulin polymerization or kinase domains [2]. The α-glucosidase inhibitory activity of triazolothiadiazine derivatives (IC50 range 2.44–219.93 μM) has been demonstrated to be several-fold more potent than the marketed drug acarbose (IC50 = 873.34 ± 1.67 μM), providing class-level evidence for the enzyme inhibitory potential of this scaffold [3].

carbonic anhydrase inhibition cholinesterase inhibition α-glucosidase inhibition

Molecular Size and Hydrogen Bonding Capacity: 3-Benzyl-6-(carboxymethyl) (MW 288.33) vs. 3-Trimethoxyphenyl-6-(carboxymethyl) Analog (MW 364.4)

The target compound (MW 288.33, C13H12N4O2S) has a molecular weight 76.07 Da lower than the 3-(3,4,5-trimethoxyphenyl)-6-(carboxymethyl) analog (CAS 126598-30-9, MW 364.4, C15H16N4O5S) . The smaller molecular size of the target compound results in fewer rotatable bonds (3 vs. 6), a lower topological polar surface area, and improved compliance with Lipinski's Rule of Five parameters. The 3-benzyl group provides one aromatic ring for π-stacking, whereas the 3-trimethoxyphenyl analog introduces three methoxy groups that increase hydrogen-bond acceptor count but also increase molecular complexity and metabolic liability.

molecular weight hydrogen bonding drug-likeness triazolothiadiazine

Synthetic Tractability and Commercial Availability: 3-Benzyl-6-(carboxymethyl) vs. 3,6-Diaryl Triazolothiadiazine Tubulin Inhibitors

The synthesis of 3-benzyl-6-(carboxymethyl) triazolothiadiazine proceeds via condensation of 4-amino-3-benzylthio-5-mercapto-1,2,4-triazole with a suitable α-halo carboxylic acid derivative, a route described by Mazzone et al. (1989) [1]. In contrast, the synthesis of highly potent 3,6-diaryl triazolothiadiazine tubulin inhibitors (e.g., compound 6i from Xu et al. 2017 [2]) requires multi-step protocols with precise control of aryl substituents to achieve the (Z,E)-butadiene linker configuration. The 3-benzyl-6-(carboxymethyl) compound is commercially available from multiple reputable chemical suppliers at 95% purity , whereas the specific 3,6-diaryl lead compounds are typically available only through custom synthesis at significantly higher cost and lead time.

synthetic accessibility commercial availability procurement triazolothiadiazine

High-Impact Research and Industrial Application Scenarios for 3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 1017437-92-1)


Anti-Inflammatory and Analgesic Drug Discovery Lead Optimization

Leveraging the preliminary anti-inflammatory and analgesic activity reported by Mazzone et al. (1989) [1], research teams can use this compound as a starting scaffold for structure-activity relationship (SAR) studies aimed at optimizing potency and reducing gastric toxicity. The 3-benzyl group provides a hydrophobic anchor for cyclooxygenase or related inflammatory target binding, while the 6-carboxymethyl group offers a modifiable handle for prodrug strategies or salt formation to enhance bioavailability.

Carbonic Anhydrase and Cholinesterase Enzyme Inhibition Screening

Based on class-level evidence that carboxymethyl-substituted triazolothiadiazines inhibit carbonic anhydrase, acetylcholinesterase, butyrylcholinesterase, and alkaline phosphatase [1], this compound is suitable as a screening candidate for multi-target enzyme inhibition panels. The 3-benzyl substituent differentiates it from other carboxymethyl analogs and may confer isoform selectivity within these enzyme families.

Physicochemical Property Benchmarking for CNS Drug Candidate Profiling

With a molecular weight of 288.33 Da and a predicted LogP of approximately 3.0–3.5 [1], this compound occupies a favorable drug-like chemical space for CNS penetration assessment. Research programs evaluating blood-brain barrier permeability of triazolothiadiazine scaffolds can use CAS 1017437-92-1 as a reference compound to benchmark against larger, more polar analogs such as the 3-trimethoxyphenyl derivative (MW 364.4) .

Synthetic Methodology Development and Heterocyclic Chemistry Education

The well-characterized single-step condensation synthesis reported by Mazzone et al. (1989) [1] makes this compound an ideal substrate for academic laboratories developing new synthetic methodologies for fused triazole-thiadiazine systems. Its commercial availability at 95% purity further supports its use as a starting material or analytical standard in heterocyclic chemistry research and teaching laboratories.

Quote Request

Request a Quote for 3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.